molecular formula C12H11N3O4S B2640671 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 921064-65-5

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2640671
CAS No.: 921064-65-5
M. Wt: 293.3
InChI Key: POBRETZFBPARQA-UHFFFAOYSA-N
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Description

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The phenylformamido group attached to the oxadiazole ring adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Phenylformamido Group: The phenylformamido group can be introduced through a formylation reaction, where a phenylamine is reacted with a formylating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole derivative with a thiol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The phenylformamido group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenylformamido group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(phenylformamido)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-({5-[(phenylformamido)methyl]-1,3,4-triazol-2-yl}sulfanyl)acetic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid imparts unique electronic properties and reactivity compared to its thiadiazole and triazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

Properties

IUPAC Name

2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-10(17)7-20-12-15-14-9(19-12)6-13-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBRETZFBPARQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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